
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
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Overview
Description
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas It features a tert-butyl group, a thiazolyl-pyrrolidinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves the reaction of a thiazolyl-pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may also involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts may vary based on the industrial setup and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
Biological Activities
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea exhibits several pharmacological activities:
Antimicrobial Activity
Research indicates that compounds with thiazole and urea functionalities can exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable component in the design of new antimicrobial agents .
Urease Inhibition
Similar to other thiourea derivatives, this compound may function as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. The inhibition of urease activity can lead to therapeutic benefits in managing these conditions .
Antitubercular Activity
Recent studies have explored the synthesis of urea derivatives that carry thiazole moieties for their antitubercular properties. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development against tuberculosis .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of urea derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(pyrrolidin-2-ylmethyl)urea: Lacks the thiazolyl group, which may affect its bioactivity and chemical properties.
1-(Tert-butyl)-3-((1-(thiazol-2-yl)ethyl)urea: Contains an ethyl group instead of a pyrrolidinyl group, which may influence its reactivity and applications.
Uniqueness
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to the presence of both the thiazolyl and pyrrolidinyl moieties, which can confer specific chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.
Biological Activity
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C13H22N4OS, with a molecular weight of 282.41 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and anticonvulsant properties.
Property | Value |
---|---|
Molecular Formula | C13H22N4OS |
Molecular Weight | 282.41 g/mol |
CAS Number | 1798513-45-7 |
1. Anticancer Properties
Research indicates that thiazole derivatives often exhibit anticancer activity. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating thiazole-integrated pyrrolidine analogues, certain compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant potential as anticancer agents .
2. Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A review highlighted that specific thiazole derivatives exhibited protective effects in seizure models, suggesting that the thiazole moiety may enhance the anticonvulsant activity of the parent compounds .
3. Structure-Activity Relationship (SAR)
The SAR studies on similar compounds reveal that modifications on the thiazole and pyrrolidine rings can significantly influence biological activity. For example, substituents on the phenyl ring and the nature of the functional groups attached to the thiazole can enhance cytotoxicity and anticonvulsant effects .
Study 1: Anticancer Activity
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against HT-29 colon cancer cells. The most active compound exhibited an IC50 value of 1.61 µg/mL, demonstrating potent antiproliferative effects. The study concluded that modifications at specific positions on the thiazole ring were crucial for enhancing cytotoxicity .
Study 2: Anticonvulsant Efficacy
In another investigation, a novel thiazole-pyrrolidine hybrid was tested in animal models for anticonvulsant efficacy. The compound significantly reduced seizure duration and frequency in pentylenetetrazol-induced seizures, supporting its potential as an anticonvulsant agent .
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-13(2,3)16-11(18)15-9-10-5-4-7-17(10)12-14-6-8-19-12/h6,8,10H,4-5,7,9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIRDVYMCUXPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCCN1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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